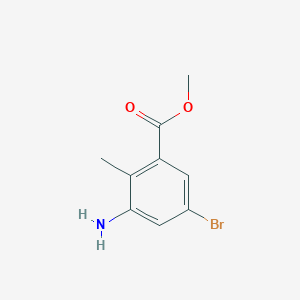![molecular formula C9H8N2O B1326463 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000342-69-7](/img/structure/B1326463.png)
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .
Synthesis Analysis
The synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its derivatives often involves reactions with substituted aldehydes . For example, the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .Molecular Structure Analysis
The molecular structure of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is characterized by a pyrrole moiety fused to a pyridine nucleus . The pyrrolopyridine scaffold occurs in polyheterocyclic compounds of natural origin .Chemical Reactions Analysis
Pyrrolopyridines, including 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, have been studied for their potent activities against various biological targets . For instance, they have been found to exhibit potent activities against FGFR1, 2, and 3 .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics: FGFR Inhibitors
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are critical in the development of various types of tumors, and their abnormal activation is associated with cancer progression. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, making them promising candidates for cancer therapy. For instance, certain derivatives have demonstrated the ability to inhibit breast cancer cell proliferation and induce apoptosis .
Neurological Disorders: Analgesic and Sedative Agents
The pyrrolopyridine derivatives, including 4-METHYL-5-AZAINDOLE-3-CARBOXALDEHYDE , have been explored as analgesic and sedative agents . These compounds have shown potential in treating diseases of the nervous system due to their pharmacological properties. Research indicates that they can be used to manage pain and induce sedation, which could be beneficial in various neurological conditions .
Diabetes Management: Blood Glucose Reduction
Studies have found that pyrrolopyridine derivatives can effectively reduce blood glucose levels . This property suggests that 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde could be used in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .
Antimicrobial Activity: Antimycobacterial and Antiviral
The compound has been associated with antimycobacterial and antiviral activities . Its derivatives have been studied for their efficacy against various microbial and viral pathogens, offering a potential avenue for the development of new antimicrobial and antiviral drugs .
Cardiovascular Diseases: Hyperlipidemia and Hypertension
The ability of 4-METHYL-5-AZAINDOLE-3-CARBOXALDEHYDE to lower blood glucose also indicates its potential in treating hyperlipidemia and hypertension . These conditions are often associated with diabetes and metabolic syndrome, and managing them is crucial for cardiovascular health .
Synthetic Chemistry: Novel Synthetic Methods
The azaindole scaffold, which includes 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , has inspired novel synthetic methods due to its interesting biochemical and biophysical properties . These methods have led to the production of diversely substituted azaindoles, which are important in the development of bioactive natural products and drug candidates .
Pharmaceutical Chemistry: Drug Design and Development
The structural motif of 4-METHYL-5-AZAINDOLE-3-CARBOXALDEHYDE is significant in drug design due to its high affinity to bind with biological targets . Its electron-rich nature makes it a valuable building block for the construction of complex heterocycles and alkaloids, which are central to pharmaceutical chemistry .
Zukünftige Richtungen
The future directions for the research and development of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, their potential as FGFR inhibitors could be further investigated for cancer therapy .
Eigenschaften
IUPAC Name |
4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-9-7(5-12)4-11-8(9)2-3-10-6/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJQTBKKEANCCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646750 |
Source


|
| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
CAS RN |
1000342-69-7 |
Source


|
| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


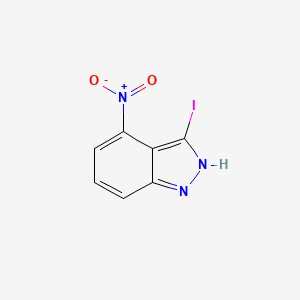
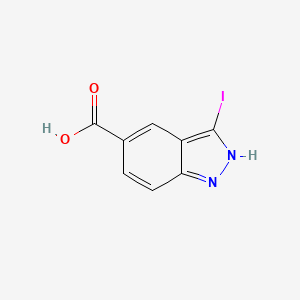

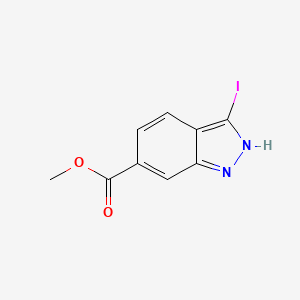


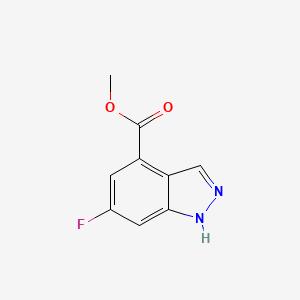

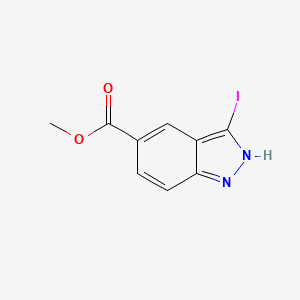
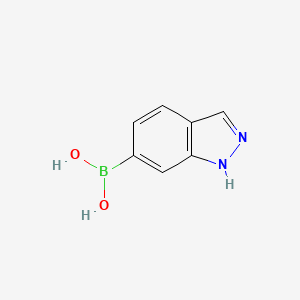
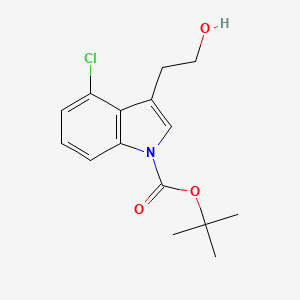
![2,5,7-Trichlorobenzo[d]thiazole](/img/structure/B1326403.png)
